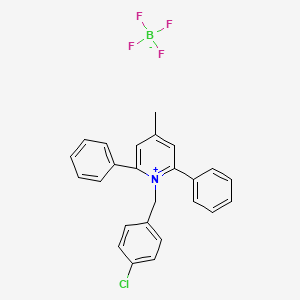

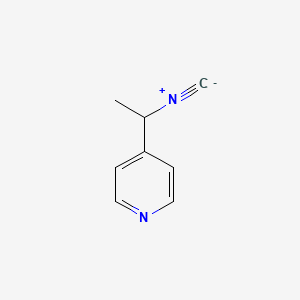

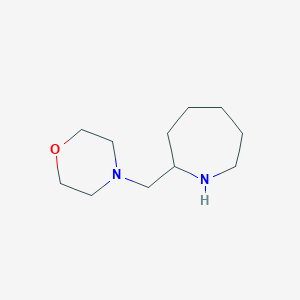

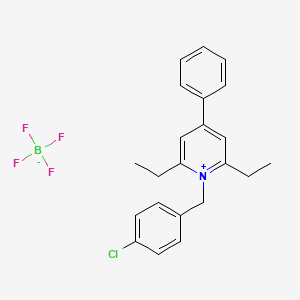

![molecular formula C14H11FO B3043582 1-[3-(4-Fluorophenyl)phenyl]ethanone CAS No. 886762-38-5](/img/structure/B3043582.png)

1-[3-(4-Fluorophenyl)phenyl]ethanone

Descripción general

Descripción

1-[3-(4-Fluorophenyl)phenyl]ethanone, also known as 4’-Fluoroacetophenone , is an organic compound with the chemical formula C8H7FO . It belongs to the class of aromatic ketones and contains a fluorine atom attached to the phenyl ring. The compound’s molecular mass is approximately 183.14 g/mol .

Molecular Structure Analysis

H | C=O | C-C-C | | F Ph Physical And Chemical Properties Analysis

- Boiling Point : The normal boiling temperature of this compound lies within the range of 210 K to 695 K .

- Density : The density varies with temperature and phase (liquid or gas). It can be found in the range of 210 K to 695 K .

- Viscosity : The viscosity of the gas phase ranges from 500 K to 1040 K .

- Thermal Conductivity : The thermal conductivity of the gas phase is available from 500 K to 1040 K .

Aplicaciones Científicas De Investigación

Molecular Structure and Analysis

- FT-IR, NBO, HOMO-LUMO, MEP Analysis : This research focuses on the optimized molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. It includes analyses like NBO, HOMO and LUMO, and MEP to determine molecular stability, charge transfer, and reactivity, particularly highlighting the fluorine atom and ethanone group's roles in binding and potential anti-neoplastic properties (Mary et al., 2015).

Crystallography and Chemical Structure

- Crystal Structure Analysis : A study on 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone elucidates its crystal structure. The research shows how molecular units are linked in the crystal and highlights the angles between various groups, contributing to the understanding of its physical and chemical properties (Abdel‐Aziz et al., 2012).

Synthesis and Applications

- Enantioselective Synthesis : This paper discusses the synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate used in the synthesis of a CCR5 antagonist, which is protective against HIV. It explores the role of substituents in chiral recognition, highlighting the synthesis process involving 1-(4-fluorophenyl)ethanone (Author, 2022).

Optics and Electronics

- Nonlinear Optics Research : This study delves into the role of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, in nonlinear optics. It covers the molecular structure, vibrational assignments, and HOMO-LUMO analysis, and also considers potential anti-neoplastic applications (Mary et al., 2015).

Pharmaceutical Research

Synthesis of Chalcone Derivatives : A study on synthesizing chalcone derivatives using a compound related to 1-[3-(4-Fluorophenyl)phenyl]ethanone underlines the efficiency of the sonochemical method compared to conventional methods. This research is crucial for pharmaceutical applications and synthesis efficiency (Jarag et al., 2011).

Antimicrobial Activity : A paper on synthesizing novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone reports on their antimicrobial properties. This highlights the potential pharmaceutical applications of derivatives of this compound in combating microbial infections (Nagamani et al., 2018).

Photoreactive Compounds

- Photoremovable Protecting Group : Research on 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, introduces it as a new photoremovable protecting group for carboxylic acids. This has significant implications in photochemistry and the development of light-sensitive compounds (Atemnkeng et al., 2003).

Mecanismo De Acción

Target of Action

It is known that the compound undergoes enantioselective biocatalytic reduction , suggesting that it may interact with certain enzymes or proteins that facilitate this process.

Mode of Action

It is known to undergo enantioselective biocatalytic reduction . This process involves the compound interacting with a biocatalyst, leading to its reduction and the formation of a specific enantiomer of 1-(4-fluorophenyl)ethanol .

Biochemical Pathways

The compound’s involvement in the enantioselective biocatalytic reduction process suggests that it may influence pathways related to enzymatic reduction or metabolism of organic compounds .

Result of Action

It is known that the compound can be reduced to form a specific enantiomer of 1-(4-fluorophenyl)ethanol , which may have various effects depending on the context of its use.

Action Environment

It is known that the compound’s biocatalytic reduction can be influenced by the presence of exogenous reducing agents , suggesting that the compound’s action may be sensitive to changes in its chemical environment.

Propiedades

IUPAC Name |

1-[3-(4-fluorophenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTYCHYYHABWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272829 | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886762-38-5 | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

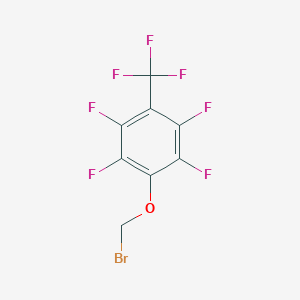

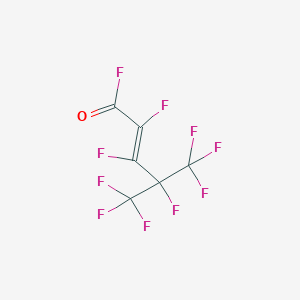

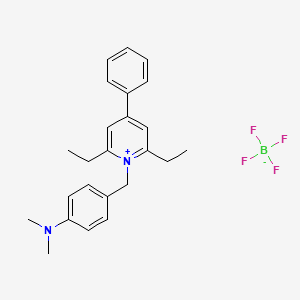

![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)